U93631
U93631
GABAA antagonist that interacts with the picrotoxin site and stabilizes the GABAA receptor/Cl- channel complex in an inactivated state. Causes rapid decay of gamma-aminobutyric acid-induced chloride currents.
U-93631 is a GABAA receptor ligand. It accelerates decay of GABA-induced currents in HEK293 cells expressing rat α1β2, β2γ2, and α1γ2 subunit-containing GABAA receptors when used at a concentration of 5 μM. U-93631 inhibits radioligand binding to the picrotoxin site on α1β2γ2 subunit-containing GABAA receptors.
U-93631 is a GABAA receptor antagonist. U-93631 causes rapid decay of gamma-aminobutyric acid-induced chloride currents in recombinant rat gamma-aminobutyric acid type A receptors.
U-93631 is a GABAA receptor ligand. It accelerates decay of GABA-induced currents in HEK293 cells expressing rat α1β2, β2γ2, and α1γ2 subunit-containing GABAA receptors when used at a concentration of 5 μM. U-93631 inhibits radioligand binding to the picrotoxin site on α1β2γ2 subunit-containing GABAA receptors.
U-93631 is a GABAA receptor antagonist. U-93631 causes rapid decay of gamma-aminobutyric acid-induced chloride currents in recombinant rat gamma-aminobutyric acid type A receptors.
Brand Name:
Vulcanchem
CAS No.:
152273-12-6
VCID:
VC0546187
InChI:
InChI=1S/C17H21N3O2/c1-16(2,3)22-15(21)13-14-17(4,5)19-11-8-6-7-9-12(11)20(14)10-18-13/h6-10,19H,1-5H3
SMILES:
CC1(C2=C(N=CN2C3=CC=CC=C3N1)C(=O)OC(C)(C)C)C
Molecular Formula:
C17H21N3O2
Molecular Weight:
299.37 g/mol
U93631
CAS No.: 152273-12-6
Cat. No.: VC0546187
Molecular Formula: C17H21N3O2
Molecular Weight: 299.37 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | GABAA antagonist that interacts with the picrotoxin site and stabilizes the GABAA receptor/Cl- channel complex in an inactivated state. Causes rapid decay of gamma-aminobutyric acid-induced chloride currents. U-93631 is a GABAA receptor ligand. It accelerates decay of GABA-induced currents in HEK293 cells expressing rat α1β2, β2γ2, and α1γ2 subunit-containing GABAA receptors when used at a concentration of 5 μM. U-93631 inhibits radioligand binding to the picrotoxin site on α1β2γ2 subunit-containing GABAA receptors. U-93631 is a GABAA receptor antagonist. U-93631 causes rapid decay of gamma-aminobutyric acid-induced chloride currents in recombinant rat gamma-aminobutyric acid type A receptors. |
|---|---|
| CAS No. | 152273-12-6 |
| Molecular Formula | C17H21N3O2 |
| Molecular Weight | 299.37 g/mol |
| IUPAC Name | tert-butyl 4,4-dimethyl-5H-imidazo[1,5-a]quinoxaline-3-carboxylate |
| Standard InChI | InChI=1S/C17H21N3O2/c1-16(2,3)22-15(21)13-14-17(4,5)19-11-8-6-7-9-12(11)20(14)10-18-13/h6-10,19H,1-5H3 |
| Standard InChI Key | NXBSEJKZKXIYMD-UHFFFAOYSA-N |
| SMILES | CC1(C2=C(N=CN2C3=CC=CC=C3N1)C(=O)OC(C)(C)C)C |
| Canonical SMILES | CC1(C2=C(N=CN2C3=CC=CC=C3N1)C(=O)OC(C)(C)C)C |
| Appearance | Solid powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator